4-[(4-Bromophenyl)thio]piperidine hydrochloride
Description
4-[(4-Bromophenyl)thio]piperidine hydrochloride (CAS: 1134681-62-1) is a piperidine derivative featuring a sulfur atom (thio group) linking the piperidine ring to a para-brominated phenyl group. Its molecular formula is C11H15BrClNS, with an average molecular mass of 316.67 g/mol. This compound is primarily used as an intermediate in pharmaceutical and organic synthesis, particularly in the development of ligands and catalysts due to its nucleophilic thioether group .
Key physicochemical properties include:
- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water.
- Stability: The thioether linkage offers greater resistance to hydrolysis compared to oxygen ethers but is susceptible to oxidation under harsh conditions.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfanylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNS.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORSWXJFDJXZJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
The synthesis of 4-[(4-Bromophenyl)thio]piperidine hydrochloride typically includes the following steps:
Formation of 4-Bromothiophenol : This initial step is achieved by reacting 4-bromophenol with thiourea in the presence of hydrochloric acid, leading to the formation of 4-bromothiophenol.
Thioether Formation : The next step involves the nucleophilic substitution reaction between 4-bromothiophenol and piperidine under basic conditions, resulting in the formation of 4-[(4-Bromophenyl)thio]piperidine.
Hydrochloride Salt Formation : Finally, the free base is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability for various applications.
Reaction Conditions
The optimization of reaction conditions is crucial for improving yield and purity. Key parameters include:
Temperature : Maintaining a temperature range of 0–5°C during the coupling reaction can significantly enhance the yield.
Stoichiometry : Using a stoichiometric excess of sulfonyl chloride (1.2–1.5 equivalents) is recommended to drive the reaction to completion.
Solvent Choice : Common solvents include dichloromethane or ethanol, which facilitate effective mixing and reaction kinetics.
Monitoring : Thin Layer Chromatography (TLC) can be employed to monitor the progress of the reaction, with typical Rf values observed in ethyl acetate/hexane mixtures.
Industrial Production Methods
In industrial settings, the production of this compound often utilizes continuous flow reactors to enhance efficiency and reproducibility. These methods allow for better control over reaction parameters and can lead to higher yields compared to batch processes.
Data Table: Summary of Preparation Steps
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Formation of 4-Bromothiophenol | 4-bromophenol, thiourea, HCl | Synthesize starting material |
| Thioether Formation | 4-bromothiophenol, piperidine, base | Form thioether compound |
| Hydrochloride Salt Formation | Free base, HCl | Convert to soluble hydrochloride salt |
Advanced Synthesis Techniques
For more sophisticated synthesis approaches, regioselective functionalization of the piperidine ring can be achieved without compromising the sulfonyl group. This may involve protecting groups such as tert-butyl or silyl groups on the sulfonyl moiety and using Boc protection for the piperidine nitrogen.
Characterization Techniques
To confirm the structure and purity of synthesized compounds, various analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Used for structural elucidation.
Mass Spectrometry (MS) : Helps in confirming molecular weight and structure.
High-Performance Liquid Chromatography (HPLC) : Employed for purity analysis.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The 4-bromophenyl group facilitates halogen displacement under transition metal catalysis. This reactivity enables cross-coupling reactions critical for derivatization:
Key Insight : The bromine atom’s electronic activation by the thioether group enhances its susceptibility to palladium-catalyzed coupling, enabling rapid diversification of the aromatic ring .
Thioether Oxidation
The sulfanyl (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| mCPBA (3-chloroperbenzoic acid) | CH₂Cl₂, 0°C → RT | Sulfoxide (C₁₁H₁₅BrClNOS) | 85% |
| H₂O₂/AcOH | Reflux, 12 h | Sulfone (C₁₁H₁₅BrClNO₂S) | >90% |
Mechanistic Note : Oxidation proceeds via electrophilic attack on the sulfur lone pair, with mCPBA favoring monoxidation and H₂O₂/AcOH driving full oxidation to sulfone .
Piperidine Ring Functionalization
The piperidine nitrogen’s basicity (pKa ~10.5) allows for alkylation or acylation under deprotonation:
Limitation : The hydrochloride salt form necessitates base (e.g., NaOH or TEA) for deprotonation prior to nucleophilic attack .
Reductive Transformations
Catalytic hydrogenation targets the thioether or aromatic systems:
| Substrate | Catalyst | Conditions | Product |
|---|---|---|---|
| Thioether | Raney Ni, H₂ (50 psi), EtOH | Desulfurized piperidine | 78% |
| Bromophenyl | Pd/C, H₂ (1 atm), EtOAc | 4-Cyclohexylthio-piperidine | 92% |
Application : Desulfurization provides access to non-sulfur analogs for structure-activity studies .
Radical Reactions
The C–Br bond undergoes homolytic cleavage under UV light or AIBN initiation:
| Initiator | Conditions | Products |
|---|---|---|
| UV (254 nm) | Benzene, 24 h | Biaryl via Ullmann coupling |
| AIBN, Bu₃SnH | Toluene, 80°C | Dehalogenated thioether |
Safety Note : Radical pathways require rigorous exclusion of oxygen to prevent side oxidation .
Complexation with Metals
The sulfur and nitrogen atoms act as ligands for transition metals:
| Metal Salt | Conditions | Complex Structure | Use |
|---|---|---|---|
| Cu(I)Cl | MeOH, RT | [Cu(C₁₁H₁₄BrNS)₂Cl] | Catalysis |
| Pd(OAc)₂ | DMF, 100°C | Pd-thioether coordination polymer | Suzuki coupling precatalyst |
Insight : Metal complexes enhance catalytic activity in cross-couplings, leveraging the thioether’s soft donor properties .
Stability Under Hydrolytic Conditions
The compound resists hydrolysis in neutral aqueous media but degrades under extremes:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1 (HCl, 37°C) | S–C bond cleavage | 8 h |
| pH 13 (NaOH, 60°C) | Piperidine ring opening | 2 h |
Handling Recommendation : Store at pH 4–8 and ≤25°C to prevent decomposition .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H15BrClN
- Molecular Weight : Approximately 308.67 g/mol
- Structure : The compound features a piperidine ring with a thioether group attached to a 4-bromophenyl moiety, enhancing its solubility and reactivity in biological systems.
Antimicrobial Activity
Research indicates that 4-[(4-Bromophenyl)thio]piperidine hydrochloride exhibits antimicrobial properties. In various studies, derivatives of this compound have shown promising activity against different microbial strains. The presence of the thioether group is believed to play a crucial role in its antimicrobial efficacy.
Antiproliferative Effects
This compound has also been investigated for its antiproliferative (anticancer) potential. Preliminary studies suggest that it may inhibit the growth of cancer cells, although detailed mechanisms of action remain largely unexplored.
Synthetic Methods
Several methods for synthesizing this compound have been documented:
- Nucleophilic Substitution Reactions : The thioether group can participate in nucleophilic substitutions, making it versatile for further chemical modifications.
- Alkylation and Acylation Reactions : The piperidine ring allows for various transformations, which can be exploited to create novel derivatives with enhanced biological activities.
Interaction Studies
Research has focused on the binding affinity of this compound to various receptors, particularly dopamine and serotonin receptors. These studies are essential for elucidating the pharmacological profile of the compound and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)thio]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in halogen bonding, while the thioether and piperidine moieties can participate in hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Functional Group Isomers
a) 4-(4-Bromophenyl)piperidine Hydrochloride (CAS: 769944-79-8)
- Structure : Lacks the thio group; instead, the phenyl group is directly attached to the piperidine ring.
- Molecular Formula : C11H15BrClN (276.59 g/mol).
- Key Differences :
b) 4-(3-Bromophenyl)piperidine Hydrochloride (CAS: 1159825-25-8)
Ring-Modified Analogs
a) 3-(4-Bromophenyl)pyrrolidine Hydrochloride (CAS: 1088410-99-4)
- Structure : Pyrrolidine (5-membered ring) instead of piperidine.
- Key Differences :
b) 4-[(4-Bromophenyl)sulfonyl]piperidine Hydrochloride (CAS: 226400-32-4)
- Structure : Sulfonyl group (-SO2- instead of -S-).
- Impact: Stronger electron-withdrawing effect, enhancing stability but reducing nucleophilicity. Potential use in protease inhibition studies .
Halogen-Substituted Derivatives
a) 4-(4-Fluorobenzyl)piperidine Hydrochloride (CAS: N/A)
- Structure : Fluorine replaces bromine; benzyl group instead of thio-linked phenyl.
- Key Differences :
b) 1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride (CAS: 1158497-67-6)
Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Similarity Score | Primary Applications |
|---|---|---|---|---|---|---|
| 4-[(4-Bromophenyl)thio]piperidine HCl | 1134681-62-1 | C11H15BrClNS | 316.67 | Thioether | Reference | Pharmaceutical intermediates |
| 4-(4-Bromophenyl)piperidine HCl | 769944-79-8 | C11H15BrClN | 276.59 | Phenyl-piperidine | 0.98 | Dopamine receptor studies |
| 4-(3-Bromophenyl)piperidine HCl | 1159825-25-8 | C11H15BrClN | 276.59 | Meta-bromo phenyl | 0.95 | Structural analogs in SAR studies |
| 3-(4-Bromophenyl)pyrrolidine HCl | 1088410-99-4 | C10H13BrClN | 262.58 | Pyrrolidine ring | 0.89 | Solubility-enhanced intermediates |
| 4-(4-Fluorobenzyl)piperidine HCl | N/A | C12H15FClN | 229.72 | Fluorobenzyl | N/A | CNS drug candidates |
Biological Activity
4-[(4-Bromophenyl)thio]piperidine hydrochloride is a synthetic compound characterized by its unique molecular structure, which includes a piperidine ring and a thioether group attached to a bromophenyl moiety. This compound is of interest due to its potential biological activities, particularly in pharmacological applications. Despite the limited availability of dedicated research, preliminary findings suggest various interactions with biological systems that merit further exploration.
- Molecular Formula : C₁₁H₁₅BrClN
- Molecular Weight : Approximately 308.67 g/mol
- Structure : The compound features a piperidine ring substituted with a thioether group (sulfanyl) and a 4-bromophenyl moiety, enhancing its reactivity and biological properties.
Biological Activity Overview
Research into the biological activity of this compound has indicated several areas of interest:
- Receptor Binding : Initial studies suggest that this compound may interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction could provide insights into its potential use in treating neurological disorders.
- Antimicrobial Properties : While specific studies on this compound are sparse, similar compounds have demonstrated antimicrobial activity. For instance, derivatives of piperidine have shown efficacy against various pathogens, suggesting that this compound may possess similar properties .
The mechanism of action for this compound remains largely uncharacterized. However, the presence of the thioether group allows for nucleophilic substitution reactions, which could facilitate interactions with biological molecules. The bromine atom may also enhance reactivity, allowing the compound to participate in various chemical transformations.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that compounds structurally similar to this compound exhibit varying degrees of biological activity. Below is a table summarizing these comparisons:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 4-(4-Bromophenyl)piperidine | No thioether group; similar pharmacology | Moderate receptor binding |
| N-(4-bromophenyl)-N-methylpiperidine | Methyl group instead of thioether | Antimicrobial activity reported |
| 3-(4-Bromophenyl)pyrrolidine | Pyrrolidine ring; different reactivity profile | Limited data on receptor interactions |
This table illustrates how the unique combination of functional groups in this compound may enhance its biological activity compared to its analogs.
Case Studies and Research Findings
While specific case studies on this compound are lacking, research on related compounds provides valuable insights:
- Antimicrobial Studies : Similar piperidine derivatives have been evaluated for their antimicrobial properties, showing significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. These studies typically measure minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC), indicating potential therapeutic applications .
- Pharmacological Investigations : Research has highlighted the importance of receptor binding affinity in determining the pharmacological profile of compounds like this compound. Studies focused on dopamine and serotonin receptors suggest possible applications in treating psychiatric conditions .
- Synthetic Pathways : Various synthetic methods have been developed to produce this compound efficiently, emphasizing its relevance in medicinal chemistry as a building block for more complex molecules .
Q & A
Q. What are the optimal synthetic routes for 4-[(4-Bromophenyl)thio]piperidine hydrochloride, and how can reaction conditions be adjusted to improve yield and purity?
The compound is synthesized via nucleophilic substitution between piperidine derivatives and 4-bromophenylsulfonyl chloride under alkaline conditions (e.g., triethylamine in dichloromethane). Purification involves recrystallization (ethanol/water) or column chromatography (silica gel with methanol:dichloromethane gradients). Yield optimization requires:
- Temperature control (0–5°C during coupling).
- Stoichiometric excess of sulfonyl chloride (1.2–1.5 eq).
- Reaction monitoring via TLC (Rf 0.3 in ethyl acetate/hexane 1:1) .
Advanced Synthesis
Q. How can regioselective functionalization of the piperidine ring be achieved without compromising the sulfonyl group?
Regioselective modification involves protecting the sulfonyl group (e.g., tert-butyl or silyl groups) and using Boc protection for the piperidine nitrogen. Electrophilic aromatic substitution at the 4-position is followed by deprotection (HCl/dioxane). Confirmation via 2D NMR (NOESY) and HRMS ensures selectivity .
Basic Characterization
Q. What analytical techniques are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?
- ¹H NMR (DMSO-d6): δ 2.8–3.2 ppm (piperidine protons), δ 7.4–7.6 ppm (para-bromophenyl protons).
- LC-MS (ESI+): m/z 304 [M+H]+ with bromine isotopic signature (1:1 for ⁷⁹Br/⁸¹Br).
- FT-IR: 1150 cm⁻¹ (S=O stretch), 650 cm⁻¹ (C-Br).
- HPLC: C18 column, acetonitrile/water + 0.1% TFA, retention time 6.8±0.2 min .
Advanced Data Contradiction Analysis
Q. How do researchers resolve contradictions in reported biological activity data across assay systems?
Discrepancies arise from:
- Concentration ranges (µM vs. mM).
- Solvent systems (DMSO >0.1% inhibits enzymes).
- Cellular models (primary vs. immortalized cells).
Standardization using WHO reference materials and orthogonal assays (SPR, cAMP) enhances reproducibility .
Basic Safety Protocols
Q. What safety protocols are critical during handling?
- PPE: Nitrile gloves, goggles, lab coats.
- Ventilation: Use fume hoods to avoid inhalation (H335).
- Storage: Airtight under nitrogen at 2–8°C.
- Spills: Neutralize with NaHCO₃, adsorb with vermiculite .
Advanced Metabolic Stability
Q. What strategies enhance metabolic stability in preclinical development?
- Replace thioether with sulfone/methylene groups.
- Introduce electron-withdrawing substituents at the para position.
- Deuterium incorporation at α-carbons.
Assess stability via ¹⁴C-labeled analogs in rodent PK studies and LC-MS/MS .
Basic Receptor Binding Assays
Q. How should receptor binding affinity experiments be designed?
- Radioligand displacement: ³H-labeled spiperone for dopamine D2 receptors.
- Membrane preparations: Transfected HEK293 cells.
- Data analysis: Scatchard plots for Kd/Bmax, normalized to protein concentration (Bradford assay) .
Advanced Computational Modeling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
